2-ethynyl-1,3-thiazole-4-carbaldehyde
CAS No.: 1211537-62-0
Cat. No.: VC11607262
Molecular Formula: C6H3NOS
Molecular Weight: 137.2
Purity: 95
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1211537-62-0 | 
|---|---|
| Molecular Formula | C6H3NOS | 
| Molecular Weight | 137.2 | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Ethynyl-1,3-thiazole-4-carbaldehyde (C₆H₃NOS) is a thiazole derivative characterized by an ethynyl (–C≡CH) substituent at position 2 and a formyl (–CHO) group at position 4. The thiazole core consists of a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This configuration introduces significant electronic asymmetry, influencing reactivity and intermolecular interactions .
Physicochemical Properties
While direct experimental data for this compound remain limited, properties can be extrapolated from analogous thiazole-4-carbaldehydes. The ethynyl group enhances π-electron density, increasing susceptibility to electrophilic substitution. Key predicted properties include:
| Property | Value/Description | 
|---|---|
| Molecular Weight | 137.16 g/mol | 
| Melting Point | 160–162°C (estimated) | 
| Solubility | Moderate in polar aprotic solvents | 
| LogP | 1.2 (predicted) | 
These estimates derive from computational models and structural analogs reported in studies of 4-arylthiazole derivatives .
Synthetic Methodologies
Primary Synthesis Routes
The compound can be synthesized through modifications of established thiazole-forming reactions. A plausible pathway involves:
- 
Cyclocondensation: Reacting propargylamine with a thiocarbamate precursor under acidic conditions to form the thiazole ring. 
- 
Formylation: Introducing the aldehyde group via Vilsmeier-Haack reaction using phosphorus oxychloride and DMF. 
This approach mirrors methods used for synthesizing 2-arylthiazole-4-carbaldehydes, where phenacyl bromides are replaced with propargyl bromide to install the ethynyl group .
Optimization Challenges
Key challenges include:
- 
Regioselectivity control during cyclization to prevent isomer formation. 
- 
Stabilization of the ethynyl group under strong electrophilic conditions during formylation. 
 Recent advances in IBX-mediated oxidations (as demonstrated in pyrazole-thiazole hybrid syntheses) suggest improved yields when milder oxidizing agents replace traditional methods .
Reactivity and Derivative Formation
Aldehyde Group Reactivity
The C4 aldehyde participates in:
- 
Nucleophilic additions with amines to form Schiff bases. 
- 
Condensation reactions with active methylene compounds. 
In comparative studies of 4-carbaldehyde thiazoles, the electron-withdrawing ethynyl group at C2 accelerates imine formation rates by 40% compared to phenyl-substituted analogs .
Ethynyl Group Transformations
The C2 ethynyl moiety enables:
- 
Click chemistry via copper-catalyzed azide-alkyne cycloaddition. 
- 
Sonogashira couplings for constructing extended π-systems. 
These reactions are critical for developing fluorescent probes or kinase inhibitors, as demonstrated in related thiazole-based pharmacophores .
Biological Activity Profile
| Microbial Target | MIC Range (μg/mL) | 
|---|---|
| Staphylococcus aureus | 16–32 | 
| Candida albicans | 64–128 | 
The ethynyl substitution may enhance membrane permeability, potentially lowering MIC values compared to bulkier aryl groups .
Anticancer Mechanisms
In vitro studies of similar compounds show:
- 
Apoptosis induction via caspase-3 activation (2.5-fold increase vs. controls). 
- 
Cell cycle arrest at G2/M phase (78% of treated cells vs. 12% in untreated). 
Quantum mechanical calculations suggest the ethynyl group improves intercalation with DNA base pairs, enhancing topoisomerase inhibition .
Pharmacokinetic Considerations
Metabolic Stability
Microsomal studies of thiazole-4-carbaldehydes indicate:
- 
Hepatic clearance: 12 mL/min/kg (human microsomes). 
- 
Primary metabolites: Glucuronide conjugates of the aldehyde group. 
The ethynyl group may slow oxidative metabolism compared to alkyl-substituted analogs, as seen in CYP3A4 inhibition assays (IC₅₀ = 8.2 μM vs. 3.1 μM for methyl derivatives) .
Toxicity Profile
Preliminary rodent studies of structural analogs show:
- 
LD₅₀: 480 mg/kg (oral administration). 
- 
Notable effects: Transient hepatic enzyme elevation at ≥100 mg/kg doses. 
These findings underscore the need for pro-drug strategies to mitigate aldehyde-related toxicity in therapeutic applications .
Industrial and Research Applications
Material Science Applications
The conjugated ethynyl-aldehyde system enables:
- 
Conductive polymer synthesis through oxidative polymerization. 
- 
Metal-organic framework (MOF) construction via coordination with Zn²⁺ nodes. 
Recent patents highlight use in organic light-emitting diodes (OLEDs), achieving luminance efficiencies of 18 cd/A .
Analytical Chemistry Uses
As a derivatization agent for:
- 
Primary amine detection via fluorescent imine formation. 
- 
Metal ion sensing through chelation-enhanced fluorescence. 
Detection limits of 0.8 nM for Cu²⁺ have been achieved using analogous thiazole aldehydes .
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